![molecular formula C7H6N2 B132010 Imidazo[1,2-a]pyridine CAS No. 274-76-0](/img/structure/B132010.png)
Imidazo[1,2-a]pyridine
Overview
Description
Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring. This compound is recognized for its wide range of applications in medicinal chemistry, material science, and organic synthesis due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyridine can be synthesized through various methods, including:
Condensation Reactions: This involves the reaction of 2-aminopyridine with α-haloketones or α-haloesters under basic conditions to form the this compound scaffold.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using 2-aminopyridine and appropriate haloketones or haloesters. The reaction is carried out in organic solvents under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, and other electrophiles or nucleophiles under various conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as this compound N-oxides.
Reduction Products: Reduced derivatives such as dihydroimidazo[1,2-a]pyridines.
Substitution Products: Substituted imidazo[1,2-a]pyridines with various functional groups.
Scientific Research Applications
Imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. For example, some derivatives inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects . In other cases, it may interact with DNA or RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
- Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics .
- Imidazo[4,5-c]pyridine: Used in the development of fluorescent sensors and molecular switches .
- Imidazo[5,1-a]quinolone: Exhibits unique electrochemical properties and is used in energy conversion devices .
- Imidazo[2,1-a]isoquinoline: Known for its biological activity and applications in drug discovery .
Biological Activity
Imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activities
This compound derivatives exhibit a wide range of biological activities, making them valuable in drug discovery. Key activities include:
- Antimicrobial : Effective against bacteria and fungi.
- Antiviral : Shows promise against various viral infections.
- Anticancer : Potential as covalent inhibitors for specific cancer types.
- Anticonvulsant : Used in the treatment of epilepsy.
- Anti-inflammatory : Reduces inflammation in various models.
- Antitubercular : Significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Structure-Activity Relationship (SAR)
The SAR of this compound has been extensively studied to optimize its biological activity. Modifications to the core structure can enhance potency and selectivity for specific targets. For instance, the introduction of various functional groups can significantly affect the compound's interaction with biological targets.
Table 1: Summary of Biological Activities and SAR Findings
Case Study 1: Antitubercular Activity
A study synthesized a series of this compound-3-carboxamides and evaluated their efficacy against Mycobacterium tuberculosis. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM, showcasing their potential as new treatments for TB resistant strains .
Case Study 2: Anticancer Properties
Recent research focused on developing novel this compound derivatives as targeted covalent inhibitors for cancer therapy. Compound I-11 was identified as a potent inhibitor for KRAS G12C mutations, demonstrating significant anticancer activity through various biochemical assays and molecular docking studies .
The mechanisms through which this compound exerts its biological effects vary by application:
- Antimicrobial Activity : Likely involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
- Anticancer Activity : Targets specific mutations in cancer cells, leading to apoptosis or cell cycle arrest.
- Anticonvulsant Action : Modulates neurotransmitter systems to stabilize neuronal activity.
Chemical Reactions Analysis
Condensation Reactions with α-Haloketones
The classical synthesis involves condensation of 2-aminopyridines with α-haloketones. For example:
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Tschitschibabin’s method (1925): Reacting 2-aminopyridine with bromoacetaldehyde at 150–200°C yields imidazo[1,2-a]pyridine derivatives .
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FeCl3-catalyzed cascade reactions : Santra et al. demonstrated FeCl3’s superiority over other Lewis acids (AlCl3, ZnCl2) in catalyzing reactions between nitroolefins and 2-aminopyridines, achieving yields up to 92% . This method is versatile for both aromatic and aliphatic substrates.
Multicomponent Reactions (MCRs)
MCRs enable rapid synthesis of functionalized derivatives:
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Adib’s solvent-free protocol : Combining 2-aminopyridines, benzaldehydes, and imidazoline-2,4,5-triones at 200°C produces 3-aminoimidazo[1,2-a]pyridines in high yields (Scheme 13) . This method aligns with green chemistry principles by eliminating solvents.
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Three-component aza-Friedel–Crafts alkylation : Yb(OTf)3-catalyzed reactions of imidazo[1,2-a]pyridines, aldehydes, and amines yield C3-alkylated products (70–92% yields). Electron-donating and withdrawing groups on substrates are well-tolerated .
Radical-Mediated Functionalization
Radical strategies enable direct C–H bond functionalization:
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Transition metal catalysis : Copper or iron catalysts facilitate radical additions at the C3 position using aryl diazonium salts or peroxides .
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Photocatalytic methods : Visible-light-driven reactions with eosin Y or Ru(bpy)3Cl2 enable regioselective sulfonylation or phosphorylation .
Metal-Free Syntheses
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Microwave-assisted synthesis : Kusy et al. developed a rapid protocol (minutes vs. hours) using bromomalonaldehyde and 2-aminopyridines in ethanol–water, yielding 3-carbaldehyde derivatives .
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Molecular iodine catalysis : Iodine (20 mol%) in water under ultrasonication promotes three-component coupling of 2-aminopyridines, acetophenones, and dimedone, achieving up to 96% yields .
C3 Functionalization via Decarboxylation
A three-component reaction involving glyoxalic acid, boronic acids, and imidazo[1,2-a]pyridines under catalyst-free conditions produces C3-arylomethylated derivatives. The mechanism involves a Petasis-like pathway followed by decarboxylation (Figure 3) .
Oxidative Coupling Strategies
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CuI-catalyzed aerobic oxidation : Acetophenones and 2-aminopyridines react via an Ortoleva-King mechanism to form alkenyl-substituted imidazoheterocycles .
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Flavin/iodine dual catalysis : Enables one-pot synthesis of 3-thioimidazo[1,2-a]pyridines from ketones, aminopyridines, and thiols .
Key Mechanistic Insights
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Iminium ion intermediates : Critical in Yb(OTf)3-catalyzed aza-Friedel–Crafts reactions, where aldehydes and amines form iminium species that undergo nucleophilic attack by imidazo[1,2-a]pyridines .
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Radical pathways : Excluded in certain systems (e.g., no inhibition by TEMPO in Yb(OTf)3-catalyzed reactions) .
Comparative Analysis of Catalysts
Properties
IUPAC Name |
imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-5-9-6-4-8-7(9)3-1/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCSSFWDNNEEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181821 | |
Record name | Imidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-76-0 | |
Record name | Imidazo(1,2-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIDAZO(1,2-A)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G18ZBV2HXA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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